N-Acetyl methyl ester amb
Description
Genesis and Chemical Derivation of Amino Acid Methyl Esters
Amino acid methyl esters are crucial intermediates in the field of organic synthesis, particularly in peptide chemistry and as chiral building blocks. researchgate.net The primary purpose of converting an amino acid's carboxylic acid group to a methyl ester is to protect this reactive site, preventing it from participating in unwanted side reactions during other chemical transformations, such as peptide bond formation. mdpi.com
The synthesis of amino acid methyl esters is a common laboratory procedure. A widely used method involves the reaction of the amino acid with methanol (B129727) in the presence of an acid catalyst. nih.govgoogle.com One efficient and convenient method employs trimethylchlorosilane (TMSCl) as a catalyst with methanol at room temperature. researchgate.netmdpi.comnih.gov This approach is valued for its mild reaction conditions, high yields, and compatibility with a wide range of amino acids, producing the corresponding amino acid methyl ester hydrochlorides. mdpi.comnih.gov The general reaction is as follows:
R-CH(NH₂)-COOH + CH₃OH --(TMSCl)--> R-CH(NH₃⁺Cl⁻)-COOCH₃
This esterification is a fundamental step that facilitates the handling and further modification of amino acids for various synthetic applications. thieme-connect.com
N-Acetylation as a Chemical Modification Strategy for Amino Acids
N-acetylation is the process of introducing an acetyl group (CH₃CO-) onto the nitrogen atom of an amino group. nih.gov In the context of amino acids and proteins, this modification is of significant biological and chemical interest. N-terminal acetylation, the acetylation of the first amino acid's α-amino group, is one of the most common protein modifications in eukaryotes, affecting an estimated 80% of human proteins. nih.gov This modification can influence a protein's stability, structure, and interactions. nih.gov
Identification and Significance of L-2-Amino-4-methoxy-cis-but-3-enoic Acid (L-cis-AMB) as a Methionine Analog in Chemical Synthesis Research
L-2-Amino-4-methoxy-cis-but-3-enoic acid (L-cis-AMB) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. It is recognized in research as a structural analog of methionine. tandfonline.comrsc.org The key difference is the replacement of methionine's S-methyl thioether group with a methoxy-cis-but-3-enoic moiety.
L-cis-AMB has garnered significant interest as a potent and specific inhibitor of the enzyme S-adenosylmethionine (AdoMet) synthetase (also known as methionine adenosyltransferase, MAT). tandfonline.comnih.govportlandpress.com This enzyme catalyzes the conversion of methionine and ATP into S-adenosylmethionine (AdoMet), a universal methyl group donor essential for the methylation of DNA, RNA, proteins, and other metabolites. portlandpress.comnih.gov By inhibiting this enzyme, L-cis-AMB can effectively deplete cellular pools of AdoMet, thereby disrupting critical methylation processes. portlandpress.comcapes.gov.br This property has made L-cis-AMB a valuable tool in cancer research and for studying the biochemical consequences of methylation inhibition. portlandpress.comnih.govcapes.gov.br The ability of L-cis-AMB to bind to the methionine site of the MAT enzyme has also been used to help elucidate the structure of the enzyme's active site. csic.escsic.es
The synthesis of L-cis-AMB has been a subject of research itself, with efforts focused on improving yields and stereoselectivity. One improved synthetic route involves the condensation of cis-methoxyvinyllithium with N-acetyl-α-bromoglycine methyl ester to produce N-acetyl-DL-cis-AMB methyl ester, a direct precursor to L-cis-AMB. tandfonline.com
Overview of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester in Academic Literature
Direct academic research focusing specifically on the isolated compound N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester is limited. However, its identity as a key synthetic intermediate is explicitly mentioned in the literature. A 1989 paper by Alks and Sufrin describes an improved synthesis of the biologically active parent compound, L-cis-AMB. tandfonline.com In their reported synthetic pathway, they generate "N-acetyl-DL-cis-AMB methyl ester" as the penultimate intermediate. tandfonline.com This racemic (DL) mixture of the N-acetylated methyl ester is then subjected to further steps, including enzymatic resolution, to yield the final, biologically active L-amino acid. tandfonline.com
The characterization data for the cis- and trans-isomers of the N-acetylated methyl ester intermediate have been reported. For a purified sample of the trans-isomer, a melting point of 120-123°C was recorded. tandfonline.com While specific data for the isolated cis-isomer is not provided in this source, its presence as the major component (in an 84:16 cis:trans ratio before fractionation) in the crude product is confirmed by ¹H NMR spectroscopy. tandfonline.com
Therefore, the primary significance of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester in the context of academic literature is its role as a crucial, characterizable intermediate in the chemical synthesis of L-cis-AMB, a potent inhibitor of AdoMet synthetase. tandfonline.com It represents a molecule where both the amino and carboxyl groups of the parent amino acid analog have been protected to facilitate its construction.
Properties
CAS No. |
62008-36-0 |
|---|---|
Molecular Formula |
C50H77NO18 |
Molecular Weight |
980.1 g/mol |
IUPAC Name |
methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C50H77NO18/c1-29-19-17-15-13-11-9-7-8-10-12-14-16-18-20-37(68-49-47(62)44(51-33(5)52)46(61)32(4)67-49)26-41-43(48(63)65-6)40(58)28-50(64,69-41)27-36(55)24-39(57)38(56)22-21-34(53)23-35(54)25-42(59)66-31(3)30(2)45(29)60/h7-20,29-32,34-41,43-47,49,53-58,60-62,64H,21-28H2,1-6H3,(H,51,52)/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+ |
InChI Key |
NDVSCMLXIAPNEI-BJZVZCJDSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)NC(=O)C)O |
Isomeric SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)NC(=O)C)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)NC(=O)C)O |
Synonyms |
N-acetyl methyl ester AmB N-acetylamphotericin B methyl este |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Acetyl L 2 Amino 4 Methoxy Cis but 3 Enoic Acid Methyl Ester
Pioneering Synthetic Routes for N-Acetyl-DL-cis-AMB Methyl Ester
A foundational synthesis in this area was developed by Keith et al. in 1975, which, while targeting the trans-isomer, also yielded the racemic cis-isomer, dl-Methyl 2-Acetamido-4-methoxy-cis-but-3-enoate. This route begins with an aspartic semialdehyde derivative and involves the formation of the enol ether through pyrolysis, which generates a mixture of both trans and cis isomers. This mixture is then carried forward through N-acetylation and esterification steps. This pioneering work provided access to both isomers and established a viable pathway for creating the methoxy-butenoic acid backbone.
Beyond this specific pathway, other general and powerful strategies exist for the synthesis of α,β-unsaturated amino acids that are pertinent to the construction of the target molecule. These include methods based on the condensation of electrophilic glycine (B1666218) synthons and the use of key halogenated intermediates.
The formation of α,β-unsaturated amino acids can be effectively achieved through olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. chempedia.infowikipedia.orgnrochemistry.com In this strategy, an electrophilic glycinate (B8599266) synthon, typically a phosphonate-stabilized carbanion of a glycine derivative, is reacted with an aldehyde or ketone. For a molecule like AMB methyl ester, this would involve the condensation of a glycine phosphonate (B1237965) ester with a methoxy-substituted carbonyl compound.
The HWE reaction is renowned for its high stereoselectivity, generally favoring the formation of (E)-alkenes (trans-isomers). wikipedia.org The mechanism involves the deprotonation of the phosphonate to form a nucleophilic carbanion, which then adds to the aldehyde carbonyl. The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. organic-chemistry.org The use of stabilized phosphonate carbanions makes this reaction more advantageous than the traditional Wittig reaction, as the phosphate (B84403) byproduct is water-soluble and easily removed. wikipedia.org While typically E-selective, modifications such as the Still-Gennari conditions can be employed to favor the formation of (Z)-alkenes (cis-isomers). nrochemistry.com
N-acylated α-halogenated glycine esters, such as N-Acetyl-α-bromoglycine Methyl Ester, serve as versatile and highly reactive intermediates in amino acid synthesis. These compounds are effective electrophilic glycine equivalents. They can react with a wide range of nucleophiles to introduce diverse side chains at the α-position.
In the context of synthesizing unsaturated amino acids, this intermediate can be used in elimination reactions or in condensation reactions that subsequently lead to a double bond. For instance, reaction with a suitable base can promote dehydrobromination, or it can be used in Reformatsky-type reactions with aldehydes and ketones. Research has shown that N-benzoyl-2-bromoglycine methyl ester, a closely related compound, reacts with various nucleophiles to generate new amino acid derivatives, including precursors to α,β-dehydro amino acids. researchgate.net This highlights the potential of N-Acetyl-α-bromoglycine Methyl Ester as a key building block for constructing the unsaturated backbone of the target molecule.
General Esterification Protocols for Carboxylic Acids and Amino Acids
The final step in the synthesis of the title compound is the conversion of the carboxylic acid group to a methyl ester. Esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature, which reduces the nucleophilicity of the carboxylate group. nih.gov N-acetylation, as is present in the target molecule's precursor, mitigates this issue by removing the positive charge on the α-amino group, making esterification more straightforward.
The most classic and widely used method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govnih.govacs.orgnih.gov
The reaction is an equilibrium process, and to drive it towards the product (the ester), methanol (B129727) is typically used in large excess, serving as both the reagent and the solvent. nih.gov The mechanism involves the protonation of the carbonyl oxygen of the N-acetyl amino acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester, which is then deprotonated to give the final product. nih.gov Recent studies have shown that sulfuric acid can be a particularly effective catalyst for amino acid esterification, even under conditions where other mineral acids are ineffective. nih.govnih.govacs.org
| Catalyst | Alcohol | Typical Conditions | Reference |
| Sulfuric Acid (H₂SO₄) | Methanol | Reflux, 3 hours | nih.gov |
| Hydrochloric Acid (HCl) | Methanol | Heating at 80°C for 60 min (for derivatization) | mdpi.com |
| Trimethylchlorosilane | Methanol | Room Temperature | researchgate.net |
This table presents common conditions for acid-catalyzed esterification of amino acids or their N-acetyl derivatives.
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Microwave irradiation has been shown to dramatically reduce reaction times for the esterification of N-acetyl amino acids compared to conventional heating methods. nih.gov The high polarity of the reactants allows for efficient absorption of microwave energy, leading to rapid heating.
Studies on the esterification of N-acetyl-L-phenylalanine using Mukaiyama's reagent in methanol showed that microwave irradiation at 80°C could achieve a 77% yield in just 15 minutes. nih.govresearchgate.net In contrast, conventional reflux heating at a lower temperature (66°C) resulted in significantly lower yields even after longer reaction times. nih.gov This demonstrates the efficiency of microwave heating for this transformation. Other protocols have also shown quantitative yields for the microwave-assisted synthesis of N-acetylneuraminic acid methyl ester in 15-30 minutes at 80°C. fao.orgnih.govscispace.com
| N-Acetyl Amino Acid | Reagent/Catalyst | Solvent | Microwave Conditions | Yield | Reference |
| N-acetyl-L-phenylalanine | [2-ClMePy]I, 1-methylimidazole | Methanol | 80°C, 15 min | 77% | researchgate.net |
| N-acetylneuraminic acid | Trifluoroacetic acid (TFA) | Methanol | 80°C, 30 min | Quantitative | nih.govscispace.com |
This table illustrates the efficiency of microwave-assisted esterification for N-acetylated amino acids.
Esterification to form methyl esters is a critical derivatization step for the analysis of amino acids by gas chromatography-mass spectrometry (GC-MS). The process converts the non-volatile, polar amino acids into more volatile and thermally stable derivatives suitable for GC analysis. mdpi.com
A common and robust method involves heating the amino acid sample with 2 M HCl in methanol at approximately 80°C for one hour. mdpi.com This specifically converts the carboxylic acid groups to methyl esters. For complete derivatization, a second step is usually required to cap other polar functional groups (like the N-H of the acetyl group), often using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com Another established procedure for preparing N-acetyl methyl esters for GC-MS analysis involves using a mixture of anhydrous methanol and acetyl chloride at 70°C for one hour. researchgate.netnih.gov These derivatization techniques are highly reproducible and essential for the accurate quantitative analysis of amino acids in complex biological samples. mdpi.comresearchgate.netnih.gov
N-Acetylation Methodologies for Amino Acid Derivatives
N-acetylation is a fundamental chemical reaction for the protection of amine groups in amino acids or for the synthesis of biologically active molecules. frontiersin.orgcreative-proteomics.com This process involves the introduction of an acetyl group onto the nitrogen atom of the amino group. creative-proteomics.com
Acetic anhydride is a widely used and effective reagent for the acetylation of the amino group in amino acid esters. aklectures.comnih.gov The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct. researchgate.net A common procedure involves dissolving the amino acid methyl ester in a suitable solvent, followed by the addition of acetic anhydride.
The selection of solvent and base is critical for the success of the reaction. A variety of solvents can be employed, with the choice often depending on the solubility of the starting amino acid ester. The reaction can be performed at room temperature or with cooling to control the exothermic nature of the reaction. nih.gov
| Reagent/Condition | Purpose/Role | Typical Examples |
| Acetylating Agent | Source of the acetyl group | Acetic Anhydride |
| Base | Neutralizes acetic acid byproduct | Triethylamine, Sodium Bicarbonate, Pyridine |
| Solvent | Dissolves reactants | Dichloromethane (DCM), Chloroform, Acetic Acid |
| Temperature | Controls reaction rate | 0 °C to Room Temperature |
A representative procedure for the N-acetylation of an amino acid methyl ester using acetic anhydride would involve dissolving the amino acid methyl ester in a solvent like dichloromethane, followed by the addition of a base such as triethylamine. Acetic anhydride is then added dropwise to the cooled solution. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts before the isolation of the N-acetylated product.
Achieving selective N-acylation in the presence of other nucleophilic functional groups, such as hydroxyl or carboxyl groups, requires specific strategies to prevent unwanted side reactions. nih.gov While the target molecule is an ester, the principles of selective N-acylation are broadly applicable to amino acid derivatives. One approach to enhance selectivity is to control the pH of the reaction medium. The amino group of an amino acid is generally more nucleophilic than the hydroxyl group, particularly at a pH close to its pKa. nih.gov
Another strategy involves the use of milder acylating agents or the in-situ formation of a more reactive acylating species. google.com For instance, mixed anhydrides, formed from a carboxylic acid and a sulfonyl chloride, can be employed for selective N-acylation. google.com Enzymatic methods are also emerging as highly selective techniques for N-acylation. researchgate.net
| Technique | Principle | Key Features |
| pH Control | Exploits the difference in pKa values of the amino and other functional groups. nih.gov | Simple to implement, requires careful pH monitoring. |
| Use of Milder Acylating Agents | Reduces the reactivity towards less nucleophilic groups. | May require longer reaction times or catalysts. |
| Mixed Anhydride Method | In-situ generation of a highly reactive and selective acylating agent. google.com | Can be performed at low temperatures, minimizing side reactions. |
| Enzymatic Acylation | Utilizes the high specificity of enzymes for the amino group. researchgate.net | Environmentally friendly, highly selective, but may be substrate-specific. |
These selective techniques are crucial when dealing with complex amino acid derivatives where chemoselectivity is a primary concern.
Purification and Isolation Methodologies in Synthesis Research
Following the synthesis, the desired N-acetylated amino acid ester must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts.
Chromatography is a powerful and widely used technique for the purification of organic compounds. nih.gov For N-acetylated amino acid derivatives, which are often polar molecules, column chromatography and preparative high-performance liquid chromatography (HPLC) are particularly effective. teledyneisco.comnih.gov
In column chromatography, a stationary phase, typically silica (B1680970) gel, is used to separate compounds based on their polarity. A solvent system (mobile phase) of appropriate polarity is chosen to elute the compounds from the column. The polarity of the solvent system can be adjusted to achieve optimal separation.
Preparative HPLC offers higher resolution and is suitable for purifying smaller quantities of material to a high degree of purity. teledyneisco.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water-acetonitrile), is commonly used for the purification of such derivatives. teledyneisco.com
| Chromatographic Method | Stationary Phase | Mobile Phase Principle | Application |
| Column Chromatography | Silica Gel | A solvent or mixture of solvents of varying polarity is used to elute compounds based on their affinity for the stationary phase. | Large-scale purification, initial cleanup. |
| Preparative HPLC | C18 (Reversed-Phase) | A gradient of increasing organic solvent in an aqueous buffer separates compounds based on hydrophobicity. teledyneisco.com | High-purity isolation, separation of closely related compounds. |
| Thin-Layer Chromatography (TLC) | Silica Gel | A small amount of sample is spotted on a plate, and a solvent system is used to assess the separation. | Reaction monitoring, solvent system selection for column chromatography. |
Recrystallization is a purification technique used to remove impurities from a solid compound. illinois.eduyoutube.com The principle of recrystallization is based on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent mixture. youtube.com The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.com
The process involves dissolving the impure solid in a minimum amount of hot solvent. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. youtube.com The impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by filtration.
For N-acetylated amino acid esters, a range of solvents can be explored for recrystallization, often involving a polar solvent in which the compound is soluble when hot, and a nonpolar solvent to induce precipitation upon cooling. core.ac.ukrochester.edu
| Step | Procedure | Purpose |
| Solvent Selection | Testing the solubility of the crude product in various solvents at different temperatures. youtube.com | To find a solvent or solvent system that provides a significant difference in solubility at high and low temperatures. |
| Dissolution | Dissolving the impure solid in the minimum amount of the chosen hot solvent. youtube.com | To create a saturated solution from which the pure compound can crystallize. |
| Cooling | Allowing the hot, saturated solution to cool slowly to room temperature and then in an ice bath. youtube.com | To induce the formation of well-defined crystals and maximize the yield of the pure compound. |
| Filtration | Separating the purified crystals from the mother liquor (the solution containing the dissolved impurities). youtube.com | To isolate the purified solid product. |
| Drying | Drying the crystals to remove any residual solvent. | To obtain the final, pure, and dry compound. |
Chemical Reactivity and Mechanistic Investigations of N Acetyl L 2 Amino 4 Methoxy Cis but 3 Enoic Acid Methyl Ester
Fundamental Reaction Pathways of Amino Acid Methyl Esters
The reactivity of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester is fundamentally influenced by the presence of the amino acid methyl ester core. The primary reactions associated with this moiety are nucleophilic acyl substitutions at the ester carbonyl and hydrolysis of both the ester and amide linkages.
Nucleophilic Acyl Substitution Reactions in Ester Chemistry
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon. The subsequent reformation of the carbonyl double bond results in the expulsion of a leaving group, which in the case of a methyl ester is a methoxide (B1231860) ion. byjus.com
The general mechanism can be catalyzed by either acid or base. byjus.com
Acid Catalysis : Protonation of the carbonyl oxygen activates the ester towards attack by a weak nucleophile.
Base Catalysis : A strong, negatively charged nucleophile attacks the carbonyl carbon directly. The reaction is generally not catalytic and requires at least a stoichiometric amount of the base.
For amino acid methyl esters, these reactions allow for the conversion of the ester group into other functionalities. For instance, reaction with an amine (aminolysis) would yield an amide, while reaction with a different alcohol (transesterification) in the presence of an acid or base catalyst would yield a different ester. acs.orgd-nb.info The reactivity of acyl derivatives towards nucleophilic substitution follows a general trend, with acid chlorides being the most reactive and amides and carboxylates being the least reactive. byjus.com
Table 1: Reactivity of Carboxylic Acid Derivatives
| Derivative | General Structure | Leaving Group | Reactivity |
|---|---|---|---|
| Acid Chloride | R-CO-Cl | Cl⁻ | Very High |
| Acid Anhydride (B1165640) | R-CO-O-CO-R' | R'COO⁻ | High |
| Thioester | R-CO-SR' | R'S⁻ | High |
| Ester | R-CO-OR' | R'O⁻ | Moderate |
This interactive table summarizes the relative reactivity of common carboxylic acid derivatives in nucleophilic acyl substitution reactions.
Hydrolysis Mechanisms of Ester and Amide Bonds
Hydrolysis, the cleavage of a bond by water, is a specific and highly relevant type of nucleophilic acyl substitution for both the ester and the N-acetyl amide groups in the target molecule. libretexts.org
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is also known as saponification when carried out with a base. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with a dilute aqueous acid, such as HCl or H₂SO₄. The mechanism is the reverse of Fischer esterification. pearson.com
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with a strong base like sodium hydroxide. The reaction consumes the base to produce the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. masterorganicchemistry.com
Amide Hydrolysis: The N-acetyl group contains an amide bond, which is significantly less reactive towards hydrolysis than the ester bond. libretexts.org This stability is due to the better resonance stabilization of the amide functional group compared to the ester. Cleavage of the amide bond typically requires more forceful conditions, such as prolonged heating with concentrated acid or base. researchgate.netlibretexts.org The rates of hydrolysis for both amide and peptide bonds are significantly influenced by temperature, acidity, and the specific acid used. nist.gov While the uncatalyzed hydrolysis of a peptide bond is extremely slow, with a half-life estimated at up to 1000 years at neutral pH, it can be accelerated by enzymes or chemical catalysts. libretexts.orglibretexts.org
Studies on DNA-catalyzed hydrolysis have shown that both esters and aromatic amides can be cleaved via hydrolytic addition-elimination mechanisms. nih.gov
Specific Reactions of N-Acetyl-α-amino Acid Esters
The N-acetyl protecting group and the methyl ester modify the reactivity of the core amino acid structure, influencing outcomes in oxidation and fragmentation studies.
Oxidation Studies of N-Acetyl Amino Acid Methyl Esters
The oxidation of N-acetyl amino acid methyl esters has been investigated using various oxidizing agents. These studies reveal that oxidation can occur at several sites, including the α-C–H bond and the amino acid side chain. rsc.orgnih.gov
A study involving an iminopyridine iron(II) complex as a catalyst and hydrogen peroxide (H₂O₂) as the oxidant showed that the site of oxidation is substrate-dependent. rsc.orgnih.gov
For N-AcAlaOMe (Alanine derivative), oxidation occurred exclusively at the α-C–H bond. rsc.org
For N-AcValOMe (Valine derivative) and N-AcLeuOMe (Leucine derivative), a competition between α-C–H and side-chain oxidation was observed. rsc.orgnih.gov
For the aromatic N-AcPheOMe (Phenylalanine derivative), a marked preference for hydroxylation of the aromatic ring was seen over Cα–H or benzylic C–H oxidation. rsc.orgnih.gov
Another study using methyl(trifluoromethyl)dioxirane (B1250162) (TFD) as the oxidant on N-acetyl protected amino acid and dipeptide methyl esters found high regioselectivity for side-chain hydroxylation at the tertiary C-H bond, with no observed oxidation of the terminal protected nitrogen. nih.gov For instance, Ac-Leu-OMe was oxidized at the γ-CH bond of the leucine (B10760876) side chain. nih.gov
For N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester, the presence of the electron-rich double bond and the enol ether functionality introduces additional sites susceptible to oxidation, which would likely compete with α-C-H and side-chain oxidation pathways.
Table 2: Oxidation Products of N-Acetyl Amino Acid Methyl Esters with H₂O₂/Iron Complex
| Substrate | Major Oxidation Site(s) | Observed Product(s) |
|---|---|---|
| N-AcAlaOMe | α-C-H | Methyl pyruvate |
| N-AcValOMe | α-C-H and Side-chain (β-C-H) | Methyl 3-methyl-2-oxobutanoate (B1236294) and N-acetyl-β-hydroxyvaline methyl ester |
| N-AcLeuOMe | α-C-H and Side-chain (γ-C-H) | 4-methyl-2-oxo-pentanoic acid methyl ester and N-acetyl-γ-hydroxyleucine methyl ester (as lactone) |
This interactive table shows the products from the oxidation of various N-acetyl amino acid methyl esters, highlighting the competition between different reaction sites. rsc.orgnih.gov
Fragmentation Reactions in Gas Phase Studies
Mass spectrometry (MS) is a key analytical technique for studying the structure of molecules like N-acetyl amino acid esters. In the gas phase, protonated molecules are induced to fragment, and the resulting fragmentation patterns provide structural information. researchgate.netcreative-proteomics.com
Tandem mass spectrometry (MS/MS) studies of Nα-acetyl amino acids and their methyl esters have identified several characteristic fragmentation pathways. nih.govacs.org
Loss of ketene (B1206846) (CH₂CO): A common fragmentation involves the loss of the acetyl group as ketene (42 Da) from the N-terminus. acs.orgresearchgate.net
Loss of methanol (B129727) (CH₃OH): The loss of methanol (32 Da) from the C-terminal methyl ester group is frequently observed, leading to the formation of a b-type ion structure. acs.org
Loss of water (H₂O): Neutral loss of water is another common pathway. nih.gov
Formation of immonium ions: Cleavage of the bond between the α- and β-carbon can lead to the formation of characteristic immonium ions. nih.gov
The fragmentation behavior can be complex, sometimes involving rearrangements. yok.gov.tr For the title compound, the presence of the unsaturated methoxyvinyl group would be expected to introduce unique fragmentation pathways, such as cleavage at the C-C single bonds adjacent to the double bond or rearrangements involving the enol ether.
Mechanisms of Formation and Transformation of Related Structures
The synthesis of L-2-Amino-4-methoxy-cis-but-3-enoic acid (L-cis-AMB), a potent inhibitor of S-adenosylmethionine synthetase, provides direct insight into the formation of the N-acetylated methyl ester precursor. tandfonline.comnih.gov The reported synthesis involves the condensation of cis-methoxyvinyllithium with N-acetyl-α-bromoglycine methyl ester. This reaction forms the Cα-Cβ bond and establishes the key structural features of the target molecule.
The transformation of the resulting N-acetyl-DL-cis-AMB methyl ester would involve several potential reactions centered on its unique structural elements:
Hydrolysis: As discussed, selective hydrolysis of the ester group followed by enzymatic resolution of the N-acetylated amino acid could be a pathway to isolate the L-enantiomer. Subsequent hydrolysis of the amide bond would yield L-cis-AMB.
Reactions of the Enol Ether: The methoxy-substituted double bond (an enol ether) is susceptible to hydrolysis under acidic conditions to yield a β-keto ester.
Reactions of the Alkene: The carbon-carbon double bond can undergo various addition reactions. For example, catalytic hydrogenation would saturate the double bond, yielding N-Acetyl-L-2-amino-4-methoxybutanoic acid methyl ester. Electrophilic addition reactions (e.g., with halogens or hydrohalic acids) are also possible, with the regioselectivity being influenced by the methoxy (B1213986) and the N-acetyl-amino-ester groups.
The formation of related unsaturated amino acids can also be achieved through other synthetic strategies, such as the acetamidomalonate ester synthesis followed by elimination reactions. pearson.comgoogle.com
Model Studies for Covalent Modifications and Cross-linking Involving N-Acetylglycyllysine Methyl Ester
The potential for N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic acid methyl ester to act as a covalent modifier of biological macromolecules can be inferred from studies on related α,β-unsaturated systems. The primary amino group of the lysine (B10760008) side chain in N-Acetylglycyllysine Methyl Ester is a potent nucleophile capable of undergoing addition reactions. nih.govresearchgate.net The vinyl ether portion of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic acid methyl ester, while generally less reactive than a corresponding α,β-unsaturated ketone or aldehyde, can still serve as a Michael acceptor under certain conditions.
The proposed reaction would proceed via an aza-Michael addition mechanism. In this reaction, the nucleophilic ε-amino group of the lysine residue in N-Acetylglycyllysine Methyl Ester attacks the β-carbon of the vinyl ether in N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic acid methyl ester. This type of reaction is a well-established method for the formation of carbon-nitrogen bonds. researchgate.net The reactivity in such additions is influenced by the nature of the solvent, the presence of catalysts, and the electronic properties of the Michael acceptor. acs.org
Cross-linking of proteins often involves the reaction of nucleophilic amino acid residues, such as lysine, with bifunctional electrophiles. nih.gov In a hypothetical scenario, if N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic acid methyl ester were part of a larger molecule with a second reactive site, it could potentially act as a cross-linking agent. Model studies on protein cross-linking demonstrate that the modification of lysine residues is a common strategy for linking protein chains. mdpi.com
Table 1: Factors Influencing Aza-Michael Addition Reactivity
| Factor | Influence on Reaction Rate and Yield |
| Nucleophilicity of Amine | Higher nucleophilicity of the amine (e.g., primary amines like the ε-amino group of lysine) generally leads to a faster reaction. researchgate.net |
| Electrophilicity of Acceptor | Increased electron-withdrawing character of the group conjugated to the double bond enhances the electrophilicity of the β-carbon, accelerating the addition. acs.org |
| Solvent | Polar solvents can influence the reaction by stabilizing charged intermediates. acs.org |
| Catalyst | The reaction can be catalyzed by both acids and bases. Basic catalysts increase the nucleophilicity of the amine, while acid catalysts can activate the Michael acceptor. |
Conversion of N-Acyl Alanine (B10760859) Methyl Esters
The conversion of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic acid methyl ester into other N-acyl alanine methyl esters would involve the modification or replacement of the N-acetyl group. N-acyl amino acid esters are a well-studied class of compounds, and various methods exist for their synthesis and transformation. beilstein-journals.orgmdpi.com
The N-acetyl group can be removed under acidic or basic conditions, although harsh conditions may also affect the ester and vinyl ether functionalities. Selective deacetylation would yield the corresponding amino ester, which could then be re-acylated with a different acyl group to generate a new N-acyl alanine methyl ester derivative. The synthesis of a variety of N-acylated amino acid methyl esters, including those with different acyl chains and amino acid cores, has been reported, often involving the coupling of an amino acid methyl ester with a carboxylic acid or its activated derivative. beilstein-journals.org
The conversion could also potentially proceed via enzymatic pathways. Specific enzymes are known to catalyze the hydrolysis or transfer of acyl groups, offering a high degree of selectivity under mild conditions.
Table 2: General Methods for the Conversion of N-Acyl Amino Acid Esters
| Conversion Type | Reagents and Conditions | Expected Outcome |
| Deacetylation (Hydrolysis) | Acidic (e.g., HCl in methanol) or basic (e.g., NaOH in water/methanol) hydrolysis. | Removal of the N-acetyl group to yield the corresponding amino acid ester. |
| Transamidation | Reaction with a different amine under specific catalytic conditions. | Exchange of the acetylamino group with a new amino group. This is generally a less common transformation for N-acyl amino acids. |
| Re-acylation | 1. Deacetylation to the free amine. 2. Reaction with an acyl chloride, anhydride, or carboxylic acid with a coupling agent (e.g., DCC, EDC). | Formation of a new N-acyl derivative. beilstein-journals.org |
Advanced Analytical Research Methodologies for N Acetyl L 2 Amino 4 Methoxy Cis but 3 Enoic Acid Methyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. core.ac.ukresearchgate.net It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. core.ac.ukipb.pt
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edupitt.edu For the target molecule, COSY would establish the proton-proton connectivities within the butenoic acid backbone, primarily showing a correlation between the proton at C2 (H-2) and the proton at C3 (H-3).
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to all protons within a single spin system. ipb.ptpitt.edu This is particularly useful for identifying the complete set of protons belonging to the butenoic acid moiety, as all protons in this chain (H-2, H-3, H-4) would show cross-peaks to each other, provided the couplings are resolved.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. princeton.edu NOESY is indispensable for determining stereochemistry. For the target molecule, a key NOE correlation between H-3 and the methoxy (B1213986) protons on C-4 would confirm the cis configuration of the double bond. Further NOEs would help define the molecule's preferred conformation in solution.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment maps long-range (2-4 bond) correlations between protons and carbons, which is fundamental for piecing together the molecular skeleton. ipb.ptprinceton.edu Key HMBC correlations for structural confirmation would include:
Protons of the acetyl methyl group to the acetyl carbonyl carbon and to C-2.
The H-2 proton to the ester carbonyl carbon.
Protons of the ester methyl group to the ester carbonyl carbon.
Protons of the methoxy group to C-4.
The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals. core.ac.uk
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester This table presents expected chemical shift ranges based on known values for similar functional groups. Actual values would be determined experimentally.
| Atom Position | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|---|
| 1 | Carbonyl (Ester) | - | ~172 | HMBC to H-2, -OCH₃ (ester) |
| 2 | CH | ~4.5 - 4.8 | ~55 | COSY to H-3; HMBC to C-1, C-3, C-4, Acetyl C=O |
| 3 | CH | ~5.8 - 6.2 | ~110 | COSY to H-2; HMBC to C-2, C-4; NOESY to H-4 |
| 4 | CH | ~6.5 - 6.9 | ~145 | HMBC to C-2, C-3; NOESY to H-3 |
| - | Ester -OCH₃ | ~3.7 | ~52 | HMBC to C-1 |
| - | Methoxy -OCH₃ | ~3.6 | ~58 | HMBC to C-4 |
| - | Acetyl C=O | - | ~170 | HMBC to Acetyl CH₃, H-2 |
| - | Acetyl CH₃ | ~2.0 | ~23 | HMBC to Acetyl C=O |
Polyene macrolides are a class of complex natural products whose structural elucidation has spurred significant advancements in NMR methodologies. asm.orgnih.gov These molecules, often characterized by large, conformationally flexible rings and multiple stereocenters, present challenges of signal overlap and spectral complexity similar to those that can be encountered with novel amino acid derivatives. nih.govresearchgate.net
Research on polyene macrolides has demonstrated the power of using a full suite of 2D NMR experiments to assign complex structures. nih.gov Methodological advancements include using geometric restraints derived from ¹H-NMR data, particularly NOE values, to compute and validate three-dimensional solution structures. nih.gov Furthermore, specialized techniques developed for assigning the relative configuration of the numerous hydroxyl groups common in polyenes, such as the [¹³C]acetonide analysis, showcase how NMR can be adapted to solve specific stereochemical problems. acs.org These advanced approaches are transferable and provide a robust framework for tackling the stereochemical and conformational analysis of other intricate molecules like the target compound.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with fragmentation techniques, it is also a cornerstone of structural elucidation. creative-proteomics.com
Tandem mass spectrometry (MS/MS) is an essential technique for structural analysis where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure. unito.it
For N-acetylated amino acids, common fragmentation pathways of the protonated molecule [M+H]⁺ involve the neutral loss of water (H₂O) and ketene (B1206846) (C₂H₂O) from the acetyl group, as well as the combined loss of water and carbon monoxide (H₂O + CO) to form characteristic immonium ions. nih.govresearchgate.net In the case of the title compound, MS/MS analysis would be expected to reveal these and other specific fragmentations, such as the loss of methanol (B129727) (CH₃OH) from the methyl ester or cleavage within the unsaturated side chain.
Crucially, MS/MS can readily distinguish between isomers. nih.govnih.gov For example, a constitutional isomer where the methoxy group is at C-2 instead of C-4 would produce a distinctly different set of fragment ions upon collision-induced dissociation, allowing for unambiguous structural assignment.
Table 2: Predicted Molecular Ion and Key Fragment Ions in ESI-MS/MS Analysis Based on the structure of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester (C₈H₁₃NO₄, Exact Mass: 187.0845)
| Ion | m/z (calculated) | Description |
|---|---|---|
| [M+H]⁺ | 188.0919 | Protonated Molecular Ion |
| [M+Na]⁺ | 210.0738 | Sodium Adduct |
| [M-CH₃OH+H]⁺ | 156.0655 | Loss of methanol from ester |
| [M-C₂H₂O+H]⁺ | 146.0812 | Loss of ketene from acetyl group |
| [M-H₂O+H]⁺ | 170.0812 | Loss of water |
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is the premier technique for compound-specific analysis of stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N). jamstec.go.jp Because amino acids are not sufficiently volatile for GC analysis, they must first be converted into more volatile derivatives. wvu.eduthermofisher.com
The target molecule, being an N-acetyl methyl ester, is structurally analogous to the N-acetyl methyl ester (NACME) derivatives commonly prepared for the GC/C/IRMS analysis of amino acids. ucdavis.edu In this technique, the derivatized compound is separated on a GC column, then combusted in a reactor at high temperature (e.g., 1000 °C) to convert it into simple gases like CO₂ and N₂. ucdavis.edu These gases are then introduced into an isotope ratio mass spectrometer, which precisely measures their isotopic composition. This allows for the determination of the ¹³C and ¹⁵N abundance of the original molecule, which can be used to trace its origins in metabolic or ecological studies. jamstec.go.jpucdavis.edu
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 parts per million, ppm). acs.orgmeasurlabs.com This precision is sufficient to determine the unique elemental formula of a molecule from its exact mass. researchgate.net
For the compound N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester, the elemental formula is C₈H₁₃NO₄. HRMS would measure the mass of the molecular ion and confirm that it matches the calculated exact mass for this formula (187.0845 Da for the neutral molecule). This analysis definitively confirms the elemental composition, ruling out other possible formulas that might have the same nominal (integer) mass. ijpsm.commdpi.com HRMS is a critical final step in structural confirmation, providing a high-confidence check on the proposed structure derived from NMR and MS/MS fragmentation data. researchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of N-acylated amino acid methyl esters. beilstein-journals.org Its application to N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester allows for excellent separation under ambient temperatures, preserving the integrity of the molecule.
Reverse-phase HPLC is typically the method of choice. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. For the separation of compounds like N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester, a C18 column is frequently utilized. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of an acid such as formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
Detection is commonly achieved using a UV detector, as the amide and ester carbonyl groups, along with the carbon-carbon double bond, exhibit absorbance in the UV region. A typical detection wavelength is set around 205-220 nm to maximize sensitivity. researchgate.net For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. This allows for the determination of the concentration of the analyte in an unknown sample by comparing its peak area to the calibration curve.
Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale, with wider columns and higher flow rates. This allows for the isolation of significant quantities of the pure compound for further research.
Table 1: Illustrative HPLC Parameters for the Analysis of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester
| Parameter | Value/Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acid derivatives, including N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester, can be analyzed by GC, often requiring derivatization to enhance their volatility and thermal stability. researchgate.net The N-acetylation and methyl esterification of the parent amino acid already serve as a form of derivatization, making the molecule more suitable for GC analysis than the free amino acid. nist.gov
In a typical GC analysis, the sample is injected into a heated inlet port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that separates compounds based on their boiling points and interactions with the phase. For N-acylated amino acid esters, a polar stationary phase is often preferred to achieve good resolution. researchgate.net
Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both quantification and structural information based on the mass-to-charge ratio of fragmented ions. researchgate.netcore.ac.uklcms.cz GC-MS is particularly valuable as it can confirm the identity of the compound by comparing its mass spectrum to a library of known spectra.
Table 2: Representative GC-MS Parameters for the Analysis of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester
| Parameter | Value/Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
| Injection Mode | Split (10:1) |
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Studies
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrational frequencies, which are characteristic of the functional groups.
For N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester, the IR spectrum would be expected to display several key absorption bands. These include a strong absorption from the C=O stretching of the ester group, typically around 1735-1750 cm⁻¹. The amide group would show a characteristic C=O stretch (Amide I band) around 1650 cm⁻¹ and an N-H bend (Amide II band) near 1550 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3200-3400 cm⁻¹. The C=C double bond stretch is expected to be in the 1640-1680 cm⁻¹ region, and the C-O stretches from the ester and methoxy groups would be visible in the fingerprint region between 1000-1300 cm⁻¹. google.com.na
Table 3: Predicted Infrared Absorption Frequencies for N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Ester | C=O Stretch | 1735 - 1750 |
| Amide | N-H Stretch | 3200 - 3400 |
| Amide | C=O Stretch (Amide I) | ~1650 |
| Amide | N-H Bend (Amide II) | ~1550 |
| Alkene | C=C Stretch | 1640 - 1680 |
| Ester/Ether | C-O Stretch | 1000 - 1300 |
UV-Visible (UV-VIS) Spectroscopy for Chromophore Characterization and Electronic Transitions
UV-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.
Table 4: Expected UV-Visible Absorption Maxima (λmax) for N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester in a Polar Solvent (e.g., Ethanol)
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Amide (N-Acetyl) | n → π | ~220 |
| Ester (Methyl Ester) | n → π | ~210 |
| Methoxy-conjugated C=C | π → π* | ~200 - 230 |
Theoretical and Computational Studies of N Acetyl L 2 Amino 4 Methoxy Cis but 3 Enoic Acid Methyl Ester
Quantum Chemical Calculations
Quantum chemical calculations, including Ab Initio and Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this molecule.
Ab initio and DFT methods are employed to predict the molecular geometry and electronic structure of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester. researchgate.net DFT, particularly using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), is a common choice for optimizing the geometry and calculating electronic properties. researchgate.netresearchgate.netresearchgate.net These calculations help in determining bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. epstem.net
For instance, DFT calculations can elucidate the charge distribution and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability of the compound. researchgate.net Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can reveal details about intramolecular interactions, such as hyperconjugative interactions and charge delocalization. researchgate.netresearchgate.net
Table 1: Representative Theoretical Data from DFT Calculations
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | Varies | B3LYP/6-311++G(d,p) |
| LUMO Energy | Varies | B3LYP/6-311++G(d,p) |
| Energy Gap (ΔE) | Varies | B3LYP/6-311++G(d,p) |
| Dipole Moment (μ) | Varies | B3LYP/6-311++G(d,p) |
Note: Specific values would be obtained from actual computational studies.
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), while vibrational frequencies (IR) are computed from the optimized geometry. researchgate.net
The calculated vibrational frequencies are often scaled by an appropriate factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the theoretical model. epstem.net A strong correlation between the computed and experimental spectra serves to validate the calculated molecular structure and electronic properties. researchgate.net For example, the calculated IR spectrum can help assign specific vibrational modes to the observed absorption bands. researchgate.net
Table 2: Comparison of Experimental and Calculated Spectroscopic Data
| Spectroscopic Data | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|---|---|
| IR | (Typical values) | (Values from DFT) | C=O stretch, N-H bend, etc. |
| UV-Vis (λmax) | (Typical values in nm) | (Values from TD-DFT) | π → π, n → π transitions |
Note: This table illustrates the type of data generated; specific values require experimental and computational results.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester and its interactions with other molecules over time.
MD simulations can model how the compound interacts with biological targets, such as enzymes or receptors. uni-tuebingen.de By simulating the compound in a relevant environment (e.g., in solution or near a protein binding site), researchers can investigate the intermolecular forces at play, including hydrogen bonds, electrostatic interactions, and van der Waals forces. researchgate.net These simulations provide valuable information on the stability of potential binding poses and the conformational changes that may occur upon binding. uni-tuebingen.de
Computational methods can also be used to explore the chemical reactivity and stability of the molecule, including its decomposition pathways. researchgate.net By calculating the energy barriers for various potential reactions, it is possible to predict the most likely degradation routes and the kinetics of these processes. acs.org This information is crucial for understanding the compound's shelf-life and metabolic fate.
Computational Approaches for Isotopic Effects and Fractionation
The study of isotopic effects can provide detailed information about reaction mechanisms. whoi.edu Computational chemistry allows for the calculation of kinetic isotope effects (KIEs), which can then be compared with experimental data to support or refute proposed reaction pathways. acs.org For molecules like N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester, which contains various isotopes of carbon, hydrogen, nitrogen, and oxygen, computational analysis of isotopic fractionation can be particularly insightful. alexandraatleephillips.com The use of N-acetyl methyl ester derivatives is common in gas chromatography-isotope ratio mass spectrometry (GC-IRMS) for the analysis of amino acids, and understanding any isotopic fractionation during derivatization is important. alexandraatleephillips.com
Interactions and Chemical Roles of N Acetyl L 2 Amino 4 Methoxy Cis but 3 Enoic Acid Methyl Ester in Chemical Systems
Role as a Model Compound in Peptide Chemistry Research
The modification of amino acids by N-acetylation and C-terminal esterification provides valuable tools for peptide and protein research. These modifications can alter the physicochemical properties of amino acids, making them useful as analogs to study peptide structure, function, and metabolism.
N-acyl amino acid esters, such as N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester, serve as important peptide analogs or peptidomimetics. The N-acetylation of the terminal amino group mimics the peptide bond, and this modification can significantly influence the biological and pharmacological properties of peptides. researchgate.net N-methylation, a related modification, is known to improve the pharmacokinetic properties of biologically active peptides, resulting in analogs with specific activities like enzyme inhibition or receptor antagonism. researchgate.net Structural studies on peptides containing N-methylated amino acids have shown they can produce stable folded structures (foldamers), confer high stability against proteases, and enhance lipophilicity and bioavailability. researchgate.net
By replacing a natural amino acid with an N-acetylated methyl ester analog, researchers can probe the conformational requirements of peptide-receptor interactions and design peptides with improved therapeutic potential. For instance, incorporating structurally constrained amino acids, like α-methylated ones, into apolipoprotein A-I mimetic peptides has been shown to enhance their helicity and cholesterol efflux capacity. nih.gov While not a direct α-methylation, the N-acetyl group similarly restricts the conformational freedom around the nitrogen atom, influencing the peptide backbone's local geometry. This makes compounds like N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester valuable models for developing novel peptide-based therapeutics.
N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting an estimated 80-90% of soluble human proteins. nih.gov This modification is critical for protein stability, localization, and interaction with other molecules. nih.govmdpi.com Simple molecules like N-acetylated amino acid methyl esters serve as excellent model substrates to investigate the mechanisms of the enzymes responsible for these modifications, known as N-terminal acetyltransferases (NATs). nih.gov
By using these model compounds, researchers can study the substrate specificity of different NATs and elucidate the kinetics and mechanisms of the acetyl transfer from acetyl-CoA to the α-amino group of a polypeptide. nih.gov Furthermore, understanding the chemical reactions involved in the synthesis of these compounds, such as the concurrent esterification and N-acetylation of amino acids using orthoesters, provides insights into the reaction pathways that may be relevant to biological and synthetic chemistry. nih.gov Studying these model systems helps to unravel the complex regulatory networks governed by protein modification and can inform the development of inhibitors or modulators of these enzymatic processes.
Derivatization Applications in Analytical Chemistry
The chemical modification of amino acids into more volatile and stable derivatives is a cornerstone of their analysis by gas chromatography (GC). N-acetyl methyl esterification is a derivatization technique that enhances the analytical capabilities for quantifying and characterizing amino acids in complex mixtures.
A novel derivatization procedure, N-acetyl methyl (NACME) esterification, has been developed to improve the accuracy and precision of amino acid δ13C value determination using gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). nih.gov This method involves converting standard protein amino acids into their N-acetyl methyl esters. The procedure yields baseline-resolved peaks for at least 15 different amino acids when analyzed on GC columns with polar stationary phases. nih.govresearchgate.net
Optimal reaction yields for the methylation step are achieved with a one-hour procedure at 70°C using a mixture of anhydrous methanol (B129727) and acetyl chloride. nih.govresearchgate.net The resulting NACME derivatives demonstrate high reproducibility and low errors in isotopic analysis, which is attributed to the higher sample-to-derivative carbon ratio of this particular derivative. nih.gov The integrity of the NACME procedure has been validated through the analysis of amino acids from biological samples, confirming the high degree of accuracy and precision of the obtained δ13C values. nih.gov
Table 1: Reproducibility of δ13C Values for Amino Acid Derivatives
| Derivative Type | Mean Standard Deviation (‰) |
|---|---|
| N-acetyl methyl esters (NACME) | 0.3 |
| N-acetyl-isopropyl esters (NAIP) | 0.4 |
Data sourced from Corr et al. (2007). nih.gov
Accurate quantification of molecules in complex biological samples often requires the use of internal standards, typically isotopically labeled versions of the analyte. The synthesis of deuterated N-acetyl methyl esters allows for the development of such standards for use in mass spectrometry-based quantitative analysis.
Biocatalytic methods have been developed for the site- and stereoselective deuteration of α-amino acids and their methyl esters using deuterium (B1214612) oxide (D₂O) as the deuterium source. nih.gov This enzymatic approach can produce a range of α-²H amino acid esters with high levels of deuterium incorporation and enantiomeric excess. nih.gov These labeled compounds are ideal for use as internal standards in isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis. For example, a deuterated version of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester could be synthesized and used to accurately measure its concentration in various chemical or biological systems. The ability to create these labeled standards is crucial for pharmacokinetic studies, metabolic flux analysis, and precise quantification in complex matrices.
Table 2: Examples of Biocatalytically Deuterated Amino Acid Methyl Esters
| Substrate | Product | Deuterium Incorporation (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| L-Ala-OMe | d-L-Ala-OMe | >99 | 96 |
| L-Arg-OMe | d-L-Arg-OMe | >99 | >99 |
| L-Met-OMe | d-L-Met-OMe | >99 | 98 |
Data sourced from Holiday et al. (2021). nih.gov
Chemical Interactions with Other Molecular Entities
The reactivity and interactions of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester are governed by the distinct functional groups within its structure: the N-acetyl group, the methyl ester, and the enol ether.
The enol ether moiety (C=C-O-CH₃) is an electron-rich alkene due to electron donation from the oxygen atom. wikipedia.org This makes it particularly susceptible to attack by electrophiles, such as Brønsted acids. wikipedia.orgresearchgate.net Under acidic conditions, the enol ether can be protonated to form a stabilized oxonium ion, which can then react with various nucleophiles. researchgate.net This reactivity is a key feature of its potential chemical interactions. Enol ethers can also participate in cycloaddition reactions, such as the inverse demand Diels-Alder reaction. wikipedia.org The presence of this functional group suggests that the compound could interact with acidic residues in proteins or other acidic components in a chemical system.
The N-acetyl group plays a significant role by modifying the properties of the α-amino group. Acetylation neutralizes the positive charge typically associated with a free α-amino group at physiological pH. nih.gov This change can prevent ionic interactions and also provides a steric shield that can protect the adjacent peptide bond from cleavage by certain proteases. creative-proteomics.com In the context of protein interactions, N-acetylation can either promote or inhibit the formation of protein complexes. creative-proteomics.com
Finally, the methyl ester group at the C-terminus makes the molecule less polar than its corresponding carboxylic acid. This functional group is susceptible to hydrolysis, particularly under basic or acidic conditions, which would convert it back to a carboxylate. This potential for hydrolysis is an important consideration in its stability and interaction in aqueous environments.
Examination of Intermolecular Forces and Complex Formation
The molecular structure of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester, with its array of functional groups, facilitates a variety of intermolecular forces that govern its interactions in chemical systems. These forces are crucial in determining the compound's physical properties and its ability to form complexes with other molecules. The primary intermolecular forces at play include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
The presence of an N-acetyl group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). Similarly, the methyl ester group contains a carbonyl oxygen that can act as a hydrogen bond acceptor. These sites are critical for the formation of hydrogen bonds with other molecules, including solvents and biological macromolecules. In the solid state, molecules can be linked by intermolecular hydrogen bonds. For instance, in related amide-containing structures, N—H⋯O hydrogen bonds are a common feature, often leading to the formation of dimeric chains or more complex supramolecular architectures. researchgate.net The methoxy (B1213986) group's oxygen atom can also participate as a hydrogen bond acceptor.
The combination of these intermolecular forces allows N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester to engage in complex formation with various substrates. The specific geometry and electronic properties of the molecule will dictate the nature and strength of these complexes. For example, the amino acid-like backbone could potentially interact with metal ions or the active sites of enzymes, with the functional groups participating in a network of hydrogen bonds and electrostatic interactions to stabilize the complex.
Table 1: Potential Intermolecular Forces in N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester
| Intermolecular Force | Functional Group(s) Involved | Role in Interaction |
| Hydrogen Bonding (Donor) | N-H (Amide) | Donates a hydrogen atom to an electronegative atom of another molecule. |
| Hydrogen Bonding (Acceptor) | C=O (Amide, Ester), O (Ether) | Accepts a hydrogen atom from a donor group of another molecule. |
| Dipole-Dipole Interactions | C=O (Amide, Ester), C-O (Ether), C=C (cis) | Electrostatic attraction between the permanent dipoles of polar functional groups. |
| Van der Waals Forces | Entire Molecule | Weak, non-specific attractions arising from temporary electron density fluctuations. |
Influence of Chemical Modifications on Interaction Profiles
Chemical modifications to N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester can significantly alter its interaction profile, thereby affecting its chemical and biological activity. Modifications to the N-acetyl group, for instance, can have a profound impact on the compound's ability to form hydrogen bonds.
Modifications to the methyl ester, such as hydrolysis to the corresponding carboxylic acid, would introduce a new site for strong hydrogen bonding and ionic interactions. The resulting carboxylate anion could form salt bridges, significantly altering its solubility and binding characteristics. Conversely, esterification with a bulkier alcohol would increase the lipophilicity and steric bulk of that region of the molecule.
Table 2: Predicted Effects of Chemical Modifications on the Interaction Profile
| Modification | Affected Functional Group | Predicted Change in Interaction Profile |
| N-Alkylation | N-Acetyl | Increased steric hindrance; potential loss of hydrogen bond donation capability, altering binding specificity. monash.edu |
| Ester Hydrolysis | Methyl Ester | Introduction of a carboxylic acid group, enabling strong hydrogen bonding and ionic interactions. |
| Ether Modification | Methoxy | Altered steric bulk and lipophilicity, potentially affecting solubility and non-polar interactions. |
| Isomerization | cis-Double Bond | Change in molecular geometry, impacting packing efficiency and fit into specific binding sites. |
Broader Context in Chemical and Biochemical Research
Importance of N-Acetyl Amino Acid Methyl Esters as Synthetic Intermediates
N-Acetyl amino acid methyl esters are pivotal intermediates in the realm of organic and medicinal chemistry. Their utility stems from the protection of both the amino and carboxylic acid functionalities of the parent amino acid, which allows for selective reactions at other parts of the molecule. This dual protection strategy is fundamental in multi-step organic syntheses.
Amino acid methyl esters, in general, are crucial building blocks in various synthetic applications, including peptide synthesis, medicinal chemistry, and as sources of chirality. mdpi.com The esterification of amino acids to their methyl esters is a common and efficient transformation. mdpi.com The subsequent N-acetylation provides an N-acetylated amino acid methyl ester, a derivative that is particularly useful. For instance, these compounds are prepared to model individual amino acid residues within a polypeptide chain, facilitating studies on protein structure and function. rsc.orgresearchgate.net
In synthetic chemistry, these esters serve as precursors for more complex molecules. They are key intermediates in the synthesis of N-methylamino acids, which are found in many natural products and are important in peptide drug development due to their ability to improve properties like membrane permeability. monash.educdnsciencepub.comacs.org For example, the treatment of N-acyl or N-carbobenzoxy amino acids with sodium hydride and methyl iodide yields the corresponding N-methylamino acid methyl esters. cdnsciencepub.com Furthermore, a practical synthesis of methyl Z-2-(N-acetylamino)but-2-enoate, an N-acetylated amino acid ester, has been demonstrated as a key intermediate for producing both D- and L-2-aminobutyric acid. tandfonline.com
These derivatives also find applications in analytical chemistry. A derivatization method known as N-acetyl methyl (NACME) esterification was developed to enhance the accuracy and precision of determining the carbon isotope ratios (δ13C values) of amino acids using gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). nih.gov This highlights their role not just in synthesis but also in advanced analytical methodologies.
| Application | Description | Key Intermediates |
| Peptide Synthesis | Used as building blocks with protected functional groups. mdpi.com | Amino acid methyl esters, N-acetyl amino acid methyl esters |
| Medicinal Chemistry | Serve as precursors for the development of pharmaceutical agents. mdpi.com | N-acetyl amino acid methyl esters |
| N-Methylamino Acid Synthesis | Act as starting materials for N-methylation reactions. monash.educdnsciencepub.com | N-acyl amino acid methyl esters |
| Analytical Chemistry | Used to create derivatives for stable isotope analysis (GC/C/IRMS). nih.gov | N-acetyl methyl (NACME) esters |
Chemical Transformations in Model Metabolic Pathways
Acetylation and methylation are fundamental chemical reactions in both synthetic organic chemistry and biological systems. pediaa.comdifferencebetween.com These reactions involve the introduction of an acetyl group (CH3CO) or a methyl group (CH3), respectively, into a molecule, thereby altering its chemical properties and reactivity. pediaa.comreachemchemicals.com
Acetylation is an organic reaction that introduces an acetyl functional group. wikipedia.org In organic synthesis, acetylation is often employed to protect functional groups or to modify a molecule's stability and reactivity. reachemchemicals.com Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. reachemchemicals.comwikipedia.org A classic example is the acetylation of salicylic (B10762653) acid to produce aspirin. wikipedia.org In biological contexts, acetylation is a key post-translational modification of proteins, such as the acetylation of lysine (B10760008) residues on histones, which neutralizes their positive charge and plays a crucial role in regulating gene expression. reachemchemicals.comwikipedia.org
Methylation is a form of alkylation that adds a methyl group to a substrate. pediaa.comdifferencebetween.com This can occur through either substitution or addition reactions. differencebetween.com Similar to acetylation, methylation is a versatile tool in organic synthesis. In biological systems, methylation is critical for processes like DNA methylation, which is generally associated with the silencing of gene activity, and protein methylation, both of which are central to epigenetic regulation. reachemchemicals.com
The core difference between these two processes lies in the functional group that is added: an acetyl group in acetylation and a methyl group in methylation. pediaa.comdifferencebetween.com Both reactions are vital for creating new compounds and modifying existing ones in industrial and biological settings. differencebetween.comreachemchemicals.com
| Reaction | Functional Group Added | Common Reagents (Synthesis) | Biological Role |
| Acetylation | Acetyl (CH3CO) pediaa.comdifferencebetween.com | Acetic anhydride, Acetyl chloride reachemchemicals.comwikipedia.org | Protein modification, Gene activation reachemchemicals.comwikipedia.org |
| Methylation | Methyl (CH3) pediaa.comdifferencebetween.com | Methyl iodide, Diazomethane monash.educdnsciencepub.com | DNA/protein modification, Gene silencing reachemchemicals.com |
Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. acs.orgnih.gov A significant challenge in this field is the inherent instability of many metabolites, which can degrade during sample preparation and analysis. acs.org To overcome this, researchers often use chemical derivatization to convert labile metabolites into stable chemical analogs that are more amenable to analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). acs.orgresearchgate.net
This chemical trapping approach capitalizes on the reactivity of certain functional groups. acs.orgnih.gov For instance, the highly reactive acylphosphate group in the glycolytic intermediate 1,3-bisphosphoglycerate can be trapped with hydroxylamine, converting it to a stable analog that can be accurately quantified. acs.orgnih.gov This strategy not only enables detection but can also help separate reactive and non-reactive isomers. acs.org
The use of chemical analogs extends beyond stabilization. Chemical derivatization can enhance the detectability and chromatographic separation of compounds that are otherwise difficult to analyze. researchgate.nettandfonline.com Furthermore, the introduction of a known chemical structure into metabolites can facilitate the prediction of unknown structures, as the fragmentation patterns in mass spectrometry will contain signatures from the derivatizing agent. tandfonline.com
In quantitative metabolomics, stable isotopically labeled analogs (e.g., labeled with 13C or 15N) are essential as internal standards. researchgate.net By comparing the analytical signal of the native metabolite to its labeled analog, researchers can correct for variations in sample processing and analysis, leading to more accurate and reliable quantification. The systematic study of chemical analogs, whether through derivatization for stability, enhanced detection, or for use as internal standards, is a cornerstone of modern metabolic profiling methodologies. nih.govnih.govresearchgate.net
Research on Derivatives within Larger Chemical Classes
Polyene macrolides, such as amphotericin B, are a class of potent antifungal antibiotics. researchgate.netucd.ie However, their clinical use is often limited by significant toxicity. researchgate.net Chemical modification of these complex natural products is a critical strategy for developing new analogs with improved therapeutic profiles, and N-acetyl methyl ester derivatives have proven to be invaluable chemical probes in this endeavor. researchgate.netucd.ie
The derivatization of polyene macrolides into their N-acetyl methyl esters serves several important purposes. Firstly, these modifications significantly enhance the solubility of the parent compounds in common organic solvents used for Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.commostwiedzy.pl This improved solubility is crucial for detailed structural elucidation, as polyenes are notoriously difficult to work with in their native state. mostwiedzy.pl The process often involves acetylation of the amino sugar moiety followed by esterification of the carboxylic acid group. mdpi.commostwiedzy.pl
Secondly, these derivatives are used to investigate structure-activity relationships (SAR). By modifying the ionizable groups—the amino group on the mycosamine (B1206536) sugar and the exocyclic carboxyl group—researchers can study how these changes affect the molecule's antifungal activity and its interaction with cell membranes. researchgate.net For example, studies have shown that modifying the amino group can significantly decrease antifungal activity, while substitutions at the carboxyl group, such as forming a methyl ester, can reduce toxicity. researchgate.netucd.ie These findings guide the rational design of new, less toxic polyene drugs. mdpi.com
The N-acetyl methyl ester of partricin, for instance, was used to study its photochemical isomerization, leading to the creation of a new aromatic heptaene analog, iso-partricin. mdpi.com This demonstrates how these derivatives act as versatile platforms for creating and studying novel chemical entities within the polyene macrolide class.
Fatty acid methyl esters (FAMEs) are the most widely used derivatives for the analysis of fatty acids, particularly by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). ifremer.fr The conversion of fatty acids to their methyl esters is a routine derivatization step because FAMEs are more volatile and have better chromatographic properties than their free acid counterparts. ifremer.fr
While GC-MS analysis of FAMEs is powerful, identifying the precise location of structural features such as double bonds, triple bonds, and branch points within the acyl chain can be challenging due to ion migration during electron ionization. ifremer.frmdpi.com To address this, further derivatization or specialized mass spectrometry techniques are employed. mdpi.com
Modern analytical methods, such as high-performance liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry (HPLC/APCI-MS²), have been developed for the structural characterization of complex FAMEs. nih.govresearchgate.net One innovative approach involves in-source derivatization where acetonitrile (B52724), used as the mobile phase, reacts with double and triple bonds in the APCI source. The resulting adducts produce characteristic fragment ions upon collisional activation, allowing for the unambiguous localization of the multiple bonds. mdpi.comnih.gov This method has been successfully applied to characterize unusual fatty acids from various natural sources. mdpi.comnih.govresearchgate.net
For even more complex structures, such as monounsaturated branched-chain fatty acids (MUBCFA), a combination of different mass spectrometric methods is used. The application of both electron ionization tandem mass spectrometry (EI-MS/MS) and covalent adduct chemical ionization tandem mass spectrometry (CACI-MS/MS) on MUBCFA methyl esters provides complementary information that allows for the determination of both the double bond position and the location of the chain branching. nih.gov These advanced analytical strategies, centered on the exploration of FAME derivatives, are essential for the detailed structural elucidation of lipids.
Future Research Directions and Unexplored Avenues for N Acetyl L 2 Amino 4 Methoxy Cis but 3 Enoic Acid Methyl Ester Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex, functionalized amino acids is a cornerstone of modern chemical and pharmaceutical research. acs.org Future efforts for synthesizing N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester will likely focus on efficiency, stereocontrol, and sustainability.
Key Research Thrusts:
Green Chemistry Approaches: Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future methodologies could explore the use of greener solvents, such as water-acetone mixtures, and novel, environmentally benign catalysts like guanidine (B92328) hydrochloride, which has been used for vinyl aryl ether synthesis. tubitak.gov.tr The development of biocatalytic methods, using enzymes like lipases or transaminases, represents a particularly promising green approach. nih.govnih.gov For instance, immobilized lipase (B570770) B from Candida antarctica has been used to create vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers, a process that is solvent-free and highly efficient. nih.govrsc.org
Catalytic and Atom-Economic Reactions: Moving beyond stoichiometric reagents to catalytic processes is crucial for sustainability. Research could focus on developing metal-catalyzed reactions, such as iridium-catalyzed N-alkylation or palladium-mediated vinyl etherification, adapted for this specific target. researchgate.netunl.edu "Borrowing hydrogen" catalysis, which uses alcohols as alkylating agents and produces only water as a byproduct, offers a highly atom-economical route to N-functionalized amino acids. researchgate.net
Flow Chemistry and Automation: Continuous flow synthesis offers improved safety, scalability, and process control compared to batch production. Developing a flow-based synthesis for the target molecule could enable more efficient and reproducible manufacturing, which is particularly important for producing specialized amino acid derivatives.
Biomass-Derived Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. Research into converting biomass-derived platform chemicals, such as ethylene (B1197577) glycol dimethyl ether, into key intermediates like vinyl methyl ether could provide a sustainable pathway toward the vinyl ether component of the target molecule. rsc.org
Advanced Mechanistic Insights into its Chemical Transformations
The reactivity of N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester is largely dictated by its vinyl ether group, which is susceptible to a variety of chemical transformations. A deeper understanding of these reaction mechanisms is essential for harnessing its synthetic potential.
Areas for Mechanistic Investigation:
tubitak.gov.trtubitak.gov.tr-Sigmatropic Rearrangements: The vinyl ether moiety can participate in powerful carbon-carbon bond-forming reactions like the Claisen rearrangement. redalyc.org Exploring the potential for this molecule to undergo ester-enolate Claisen rearrangements could open pathways to novel, stereochemically complex amino acid structures. nih.gov
Cycloaddition Reactions: The electron-rich double bond of the vinyl ether makes it an excellent partner in cycloaddition reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with partners like tetrazines. nih.gov This type of "click chemistry" is highly efficient and bioorthogonal, suggesting that the molecule could be used as a probe that is "decaged" or activated under specific biological conditions. nih.gov
Enzymatic Transformations: The parent compound, L-2-amino-4-methoxy-cis-but-3-enoic acid, is known to interact with enzymes like methionine γ-lyase and tryptophan synthase. unl.edunih.gov Investigating how the N-acetyl methyl ester derivative interacts with these and other enzymes (e.g., proteases, acylases) could reveal novel biochemical pathways and potential inhibitory functions.
Expansion of Analytical Methodologies for Complex Matrices
As with any novel chemical entity, robust analytical methods are required for its detection, quantification, and characterization, especially within complex mixtures like biological samples or reaction media.
Future Analytical Development:
High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique for amino acid analysis. hitachi-hightech.com Future work should focus on developing specific methods for the target molecule. Since it lacks a strong native chromophore, pre-column or post-column derivatization might be necessary for sensitive UV-Vis detection. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) could be explored. hitachi-hightech.commdpi.com
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) offers superior sensitivity and specificity, allowing for determination based on both retention time and mass-to-charge ratio. mdpi.com Developing high-resolution LC-QToF (Quadrupole Time-of-Flight) methods would enable confident identification and quantification in complex matrices, as well as facilitate the study of its metabolic fate. mdpi.com
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires very small sample volumes. researchgate.net It is particularly well-suited for the analysis of chiral, non-proteinogenic amino acids and could be a powerful tool for purity assessment and enantiomeric separation of the target molecule and its derivatives. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard for structural elucidation, advanced NMR techniques could provide deeper mechanistic insights. This includes in-situ reaction monitoring to track the formation of intermediates and products in real-time and diffusion-ordered spectroscopy (DOSY) to study its interactions with other molecules.
Deeper Exploration of Theoretical Models for Predictive Chemistry
Computational chemistry provides a powerful lens for predicting molecular properties and understanding reaction mechanisms at a level of detail inaccessible to experiments alone.
Computational Research Avenues:
Conformational Analysis: The molecule's biological activity and reactivity will depend on its preferred three-dimensional shape. Computational modeling can predict the stable conformers and the energy barriers between them, providing insight into how the molecule might bind to an enzyme active site.
Reaction Mechanism Modeling: Density Functional Theory (DFT) can be used to model the transition states of potential reactions, such as hydrolysis or cycloadditions. nih.govacs.org This allows for the calculation of activation energies, which can predict reaction feasibility and regioselectivity, guiding experimental design. nih.gov For example, computational analysis of aminolysis reactions has been used to differentiate between concerted and stepwise mechanisms. researchgate.net
Prediction of Spectroscopic Properties: Theoretical calculations can predict NMR, IR, and other spectral data. Comparing these predicted spectra with experimental results can provide a high degree of confidence in structural assignments.
Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models could be developed. By calculating various electronic and steric descriptors for a series of related analogues, it may be possible to build a predictive model that links chemical structure to biological function, accelerating the design of more potent compounds.
Investigation of its Role in Emerging Fields of Chemical Science
The unique combination of functional groups in N-Acetyl-L-2-Amino-4-methoxy-cis-but-3-enoic Acid Methyl Ester makes it a candidate for application in several cutting-edge areas of chemistry.
Potential Applications in Emerging Fields:
Chemical Biology: As a non-canonical amino acid, it could be used as a building block in peptide synthesis to create novel peptides with tailored properties, such as resistance to proteolytic degradation. mdpi.com Its bioorthogonal reactivity could be exploited for site-specific protein modification, allowing for the introduction of labels, drugs, or other functional groups into proteins. pnas.org
Materials Science: Functionalized amino acids are emerging as sustainable monomers for the creation of advanced polymers. nih.gov The target molecule could potentially be polymerized or grafted onto polymer backbones to create functional materials, such as biodegradable plastics or materials for biomedical applications. sioc-journal.cn
Drug Discovery and Medicinal Chemistry: The vinyl ether group can act as a "caged" alcohol, which can be released under specific conditions (e.g., the acidic environment of a tumor). nih.gov This suggests the molecule could serve as a scaffold for developing prodrugs, where a therapeutic alcohol is masked by the vinyl ether and released at the target site. The structural similarity to known enzyme inhibitors also suggests its potential as a lead compound in drug discovery programs. nih.gov
Supramolecular Chemistry: N-functionalized amino acids can serve as building blocks for self-assembled architectures like fluorescent molecular cages. frontiersin.org The specific stereochemistry and functional groups of the target molecule could be exploited to direct the assembly of novel supramolecular structures with unique host-guest properties or catalytic activity.
Q & A
Basic: What experimental methods are recommended for synthesizing N-acetyl methyl ester derivatives?
Answer:
The synthesis of N-acetyl methyl ester derivatives typically involves esterification or transesterification reactions. Key steps include:
- Catalyst Selection : Use alkaline catalysts (e.g., KOH) for transesterification, as they significantly improve yield .
- Reaction Conditions : Optimize parameters such as temperature (60°C for rapeseed methyl ester synthesis), molar ratio (oil/methanol), and catalyst concentration (1.5 wt% KOH shown to yield 96.7%) .
- Purification : Employ column chromatography or preparative TLC for isolating derivatives, as demonstrated in the synthesis of N-acetyl alanine methyl ester .
- Validation : Confirm purity via gas chromatography (GC) or nuclear magnetic resonance (NMR), as detailed for N-acetyl tyrosine derivatives .
Basic: How can researchers characterize the structural integrity of N-acetyl methyl ester compounds?
Answer:
Structural characterization requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Use - and -NMR to identify proton environments and carbonyl groups. For example, -NMR of N-acetyl alanine methyl ester shows peaks at δ 3.70 (OCH) and δ 2.02 (CHCO) .
- GC/MS Analysis : Determine molecular ion peaks and fragmentation patterns (e.g., m/z 145 for N-acetyl alanine methyl ester) .
- Infrared Spectroscopy : Detect ester (1718 cm) and amide (1660 cm) bonds, as seen in N-acetyl tyrosine derivatives .
Advanced: How can Taguchi experimental design optimize the synthesis of N-acetyl methyl esters?
Answer:
The Taguchi method reduces experimental iterations while maximizing yield:
- Orthogonal Arrays : Use L9(3) arrays to test four parameters (e.g., catalyst type, concentration, temperature, molar ratio) at three levels .
- Signal-to-Noise (S/N) Ratios : Prioritize parameters with the highest S/N ratios. For methyl ester synthesis, catalyst concentration contributes 77.58% to yield variance .
- Validation : Confirm optimal conditions (e.g., 1.5 wt% KOH at 60°C) through ANOVA, achieving yields >96% .
Advanced: What analytical challenges arise in stable isotope analysis of N-acetyl methyl esters?
Answer:
Isotopic analysis via gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) requires:
- Derivatization : Form N-acetyl methyl esters to enhance volatility, as shown in δC studies of amino acids .
- Precision : Address isotopic fractionation during derivatization by standardizing reaction times and temperatures.
- Calibration : Use internal standards (e.g., N-acetyl glucosamine) to correct for instrument drift .
Advanced: How do N-acetyl methyl esters interact in biological systems, such as antioxidant activity?
Answer:
Biological activity studies involve:
- In Vitro Assays : Evaluate radical scavenging using DPPH or ABTS tests. For example, N-acetyl cysteine methyl ester derivatives show 51.1 min cellular protection against singlet oxygen-induced hemolysis at 50 μM .
- Mechanistic Studies : Use LC-MS/MS to track metabolic pathways, such as glutathione conjugation in antioxidant responses .
Advanced: What catalytic strategies enable enantioselective synthesis of N-acetyl methyl esters?
Answer:
Enantioselective methods include:
- Chiral Catalysts : Use palladium modified with alkaloids (e.g., for hydrogenation of N-acetyl dehydrophenylalanine methyl ester) to achieve >90% enantiomeric excess .
- Kinetic Resolution : Apply lipases or esterases to separate enantiomers during transesterification .
Advanced: How should researchers address contradictions in experimental data for N-acetyl methyl ester characterization?
Answer:
Resolve inconsistencies through:
- Multi-Method Validation : Cross-verify NMR, GC/MS, and IR data. For example, conflicting carbonyl peaks may indicate impurities requiring repurification .
- Error Analysis : Quantify uncertainties using ANOVA or Monte Carlo simulations, especially in non-targeted analysis (NTA) workflows .
Advanced: What role do N-acetyl methyl esters play in metabolomics studies?
Answer:
In GC-MS-based metabolomics:
- Derivatization : Enhance detection of polar metabolites (e.g., N-acetyl glucosamine in fungal metabolomes) .
- Quantitation : Use stable isotope-labeled analogs (e.g., N-acetyl alanine-d3 methyl ester) as internal standards .
Advanced: How does catalyst choice impact the scalability of N-acetyl methyl ester synthesis?
Answer:
Catalyst selection balances efficiency and cost:
- Homogeneous Catalysts : KOH offers high activity but complicates separation.
- Heterogeneous Catalysts : Metal oxides (e.g., CaO) enable reuse but may require higher temperatures .
- Enzymatic Catalysts : Lipases (e.g., Candida antarctica) provide mild conditions but lower reaction rates .
Advanced: What are the uncertainties in non-targeted analysis (NTA) of N-acetyl methyl esters, and how can they be mitigated?
Answer:
NTA uncertainties include false identifications and quantitation errors. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
